![molecular formula C17H17FN2O2 B2504119 1-(4-fluorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea CAS No. 2034260-18-7](/img/structure/B2504119.png)
1-(4-fluorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(4-fluorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar urea derivatives. For instance, paper discusses 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives, which share a urea moiety with the compound . These derivatives were synthesized to improve aqueous solubility and pharmacokinetic properties, indicating that modifications to the urea structure can significantly impact the compound's biological activity and solubility.
Synthesis Analysis
While the exact synthesis of "this compound" is not detailed, paper provides a relevant case study where hydrophilic groups were introduced to 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives to enhance solubility. This suggests that similar strategies could be employed in the synthesis of the compound to potentially improve its solubility and pharmacokinetic properties.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. Paper describes the use of FT-IR, X-ray diffraction, and computational methods to determine the structure and stability of a related compound, Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate. These techniques could be applied to "this compound" to gain insights into its molecular geometry, stability, and potential interactions.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of the compound . However, the stability of fluorogenic reagents in various conditions, as discussed in paper , could be relevant when considering the stability of "this compound" during chemical reactions. The stability in acidic and basic solutions is an important factor for further manipulation and structural analysis of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. Paper provides an analysis of the physical properties, such as hyperpolarizability, of a related compound, which suggests that "this compound" may also exhibit interesting optical properties. The MEP analysis from paper indicates that the carbonyl group is a site of high activity, which could be relevant for understanding the reactivity of the carbonyl group in the compound of interest.
Scientific Research Applications
Metabolism and Excretion Patterns
Compounds structurally related to "1-(4-fluorophenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea" have been extensively studied for their absorption, metabolism, and excretion patterns in humans. For instance, studies on MK-0524, a prostaglandin D2 receptor antagonist, reveal that it is absorbed rapidly with major excretion via feces and urine, highlighting the significance of metabolism to its pharmacokinetics (Karanam et al., 2007). Similarly, research on SB-649868, an orexin receptor antagonist, outlines its extensive metabolism and the identification of unique metabolites, indicating the complexity of metabolic pathways involved in the handling of such compounds (Renzulli et al., 2011).
Biomarker Identification
Research on the identification of biomarkers for exposure to specific chemical compounds has been conducted, which is crucial for understanding the biological impact of exposure to chemicals including fluorophenyl derivatives. The study of urinary metabolites for assessing exposure to aryl phosphate flame retardants provides a methodology that could be applicable to studying the metabolism and impact of "this compound" (Zhao et al., 2019).
Environmental and Health Implications
Investigations into the environmental and health implications of chemical exposure provide a framework for understanding how compounds with similar functionalities may interact with biological systems and the environment. The detection and quantification of metabolites in human urine following exposure to specific compounds offer insights into potential toxicities and the necessity for monitoring chemical exposures (Scherer et al., 2020).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-14-5-7-15(8-6-14)20-16(21)19-11-17(22)9-12-3-1-2-4-13(12)10-17/h1-8,22H,9-11H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBPSBMLNCDPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)NC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.